((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline
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Overview
Description
((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline: is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiadiazole ring imparts significant stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-2-chloropyridine with thiourea to form the thiadiazole ring. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonylated intermediate with proline under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: ((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of sulfonamides, sulfonates, or other substituted derivatives
Scientific Research Applications
Chemistry: ((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The thiadiazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes and proteins makes it a promising lead compound in medicinal chemistry .
Industry: this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of ((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline involves its interaction with specific molecular targets, such as enzymes and proteins. The thiadiazole ring can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of essential biological pathways, making the compound effective against certain diseases .
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
- [1,2,5]Thiadiazolo[3,4-d]pyridazine
Comparison: ((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline is unique due to its specific arrangement of sulfur, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H13N3O4S2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-ylsulfonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(16)8-3-1-6-14(8)20(17,18)10-4-2-5-13-9(10)7-12-19-13/h2,4-5,7-8,12H,1,3,6H2,(H,15,16) |
InChI Key |
GKFWOKQMOURVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CN3C2=CNS3)C(=O)O |
Origin of Product |
United States |
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